molecular formula C10H10O2 B7732075 5-Hydroxy-3-methyl-1-indanone CAS No. 57878-30-5

5-Hydroxy-3-methyl-1-indanone

Cat. No. B7732075
CAS RN: 57878-30-5
M. Wt: 162.18 g/mol
InChI Key: QUPRDUJXKPSIBY-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methyl-1-indanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-3-methyl-1-indanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3-methyl-1-indanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microbiological Transformations :

    • 5-Hydroxy-3-methyl-1-indanone is a product of microbial transformations of nonsteroidal structures, including the microbiological cleavage of nitrofurane derivatives (Wieglepp, Hoyer, & Kieslich, 1973).
  • Energetic Characterization in Biomass Degradation :

    • This compound is involved in biomass degradation. Its energetic characteristics were studied using calorimetric techniques and computational methodologies, contributing to our understanding of its role in biomass decomposition (Silva, Lima, & Ribeiro da Silva, 2018).
  • Synthesis and Antibacterial Activity :

    • Synthetic routes to produce 4-Hydroxy-7-methyl-1-indanone, a variant of 5-Hydroxy-3-methyl-1-indanone, show its potential antibacterial activity. This is particularly relevant in pharmacology and medicinal chemistry (Kamat, Menezes, Siddhaye, & Paknikar, 2008).
  • Structural Revision in Natural Products :

    • The compound plays a role in the structural revision of natural products. For instance, indanone derivatives isolated from Triphyophyllum peltatum were studied, highlighting the importance of 5-Hydroxy-3-methyl-1-indanone in understanding complex natural structures (Ishii et al., 2020).
  • Metabolites with Biological Activities :

    • Studies on metabolites from various fungi, like Nodulisporium sp., reveal that derivatives of 5-Hydroxy-3-methyl-1-indanone exhibit various biological activities, including herbicidal, antifungal, and antibacterial properties (Dai et al., 2006).
  • Antioxidant Activity :

    • Derivatives of this compound have been isolated from the fungus Xylaria sp. and evaluated for their antioxidant activities, demonstrating its potential in oxidative stress-related applications (Rukachaisirikul et al., 2013).
  • ACE Inhibitors :

    • Novel triazole derivatives from 5-Hydroxy indanone derivatives have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors. This indicates its potential in cardiovascular drug development (Vulupala et al., 2018).
  • Nematicidal Activity :

    • Compounds derived from the fermentation products of Marasmius berteroi, including variants of 5-Hydroxy-3-methyl-1-indanone, have shown nematicidal activity, which could be useful in agricultural applications (Yang et al., 2021).

properties

IUPAC Name

5-hydroxy-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-4-10(12)8-3-2-7(11)5-9(6)8/h2-3,5-6,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPRDUJXKPSIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-methyl-1-indanone

CAS RN

57878-30-5
Record name 5-Hydroxy-3-methyl-1-indanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057878305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-3-METHYL-1-INDANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AOU8SN0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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